molecular formula C10H7ClN2O3 B11868455 Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No.: B11868455
M. Wt: 238.63 g/mol
InChI Key: YIMUFVQHAQFMGY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a heterocyclic organic compound featuring a quinazoline backbone substituted with a chlorine atom at position 2, a keto group at position 4, and a methyl ester at position 4. The quinazoline core is a bicyclic structure comprising fused benzene and pyrimidine rings, conferring unique electronic and steric properties. Its reactivity is influenced by the electron-withdrawing chlorine and keto groups, which enhance electrophilic substitution at specific positions while stabilizing the conjugated system .

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

methyl 2-chloro-4-oxo-3H-quinazoline-6-carboxylate

InChI

InChI=1S/C10H7ClN2O3/c1-16-9(15)5-2-3-7-6(4-5)8(14)13-10(11)12-7/h2-4H,1H3,(H,12,13,14)

InChI Key

YIMUFVQHAQFMGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(NC2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of 2-chloro-3,4-dihydroquinazoline-4-one with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Formation of various substituted quinazoline derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinazoline derivatives with higher oxidation states.

Scientific Research Applications

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs include derivatives with variations in substituents (e.g., halogens, ester groups, or heteroatoms) and modifications to the quinazoline core. Below is a systematic comparison based on crystallographic, spectroscopic, and reactivity data.

Structural and Crystallographic Comparisons

Crystallographic studies using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) reveal key differences in molecular packing and hydrogen-bonding networks . For example:

  • Methyl 2-fluoro-4-oxo-3,4-dihydroquinazoline-6-carboxylate : The smaller fluorine atom reduces steric hindrance, leading to tighter molecular packing and stronger C–H···O interactions compared to the chlorine analog.
  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate : The bulkier ethyl ester group disrupts planar stacking, lowering melting points (MP: 142–144°C vs. 158–160°C for the methyl ester).

Table 1: Crystallographic Parameters of Selected Quinazoline Derivatives

Compound Space Group Hydrogen Bonds (Å) Melting Point (°C)
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate P2₁/c N–H···O: 2.85 158–160
Methyl 2-fluoro-4-oxo-3,4-dihydroquinazoline-6-carboxylate Pna2₁ C–H···O: 2.78 165–167
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate C2/c N–H···O: 2.91 142–144
Spectroscopic Comparisons

NMR studies (as in Figure 6 of ) highlight electronic differences. For instance:

  • Chlorine vs. Bromine Substitution : The 2-bromo analog shows downfield shifts for protons near the halogen (δ 8.2–8.4 ppm vs. δ 7.9–8.1 ppm for chlorine), reflecting increased electron withdrawal .
  • Ester Group Variations : Methyl esters exhibit sharper singlet peaks for the COOCH₃ group (δ 3.85 ppm) compared to ethyl esters (δ 4.10–4.30 ppm, split into quartets) due to reduced rotational freedom .
Reactivity and Stability
  • Hydrolysis : The methyl ester hydrolyzes 30% faster than the ethyl analog under basic conditions, attributed to lower steric protection.
  • Thermal Stability : The chloro derivative decomposes at 240°C, while the fluoro analog remains stable up to 260°C, likely due to stronger C–F bonds .

Functional Implications of Substituent Variations

Hydrogen Bonding and Aggregation

Graph set analysis (per ) shows that the chloro and keto groups direct supramolecular assembly via N–H···O and C–H···Cl interactions. In contrast, unsubstituted quinazolines exhibit weaker π–π stacking, reducing crystallinity .

Lumping Strategy for Predictive Modeling

As noted in , quinazoline derivatives with similar substituents (e.g., halogens, esters) can be "lumped" into groups for computational efficiency. For example: Table 2: Lumped Groups Based on Reactivity

Group Shared Properties Example Compounds
Halogenated Esters High electrophilicity, low solubility Methyl 2-Cl, Methyl 2-Br, Ethyl 2-F
Unsubstituted Esters Moderate reactivity, higher solubility Methyl 4-oxo, Ethyl 4-oxo

Biological Activity

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8ClN2O3
  • Molar Mass : 238.63 g/mol
  • Predicted Density : 1.53 g/cm³
  • Boiling Point : Approximately 398.2 °C

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chloro substituent and the quinazoline core. These characteristics enhance its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Bacillus subtilis4.69 - 22.9

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that compounds within the quinazoline family can inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression.

Case Study: Inhibition of Tumor Cell Migration

A study demonstrated that derivatives of quinazoline, including this compound, inhibited the migration and invasion of A549 lung cancer cells by modulating PAK4 signaling pathways. This suggests a mechanism where the compound could potentially reduce metastasis in cancer treatment scenarios .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structure:

  • Chloro Substituent : Enhances lipophilicity and may improve membrane permeability.
  • Quinazoline Core : Associated with diverse pharmacological effects including anticancer and antimicrobial activities.
  • Methyl Ester Group : Potentially increases solubility in biological systems, facilitating better absorption and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting from anthranilic acid derivatives. Key steps include cyclization under acidic or basic conditions and esterification. For example, the methyl ester group is introduced via nucleophilic substitution or ester exchange reactions. Critical parameters include:

  • Temperature : 80–100°C for cyclization to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures improve solubility.
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate chloro-substitution .
    • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity.

Q. How is the structural integrity of this compound validated?

  • Analytical techniques :

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=O at 1.22 Å, Cl–C bond at 1.74 Å) using SHELXL for refinement .
  • NMR : 1H^1\text{H}-NMR shows characteristic peaks: methyl ester (δ 3.9 ppm, singlet), aromatic protons (δ 7.5–8.2 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 253.0 .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s biological activity, particularly in kinase inhibition?

  • Target interaction : The chloro and ester groups facilitate selective binding to kinase ATP pockets (e.g., PAK4). Molecular docking studies (AutoDock Vina) reveal hydrogen bonding between the 4-oxo group and Lys³⁴⁵, while the chloro substituent occupies a hydrophobic cleft .
  • Assay validation : IC₅₀ values are determined via fluorescence polarization assays using recombinant kinases. Dose-response curves (0.1–10 µM) show >50% inhibition at 2.5 µM .

Q. How do crystallographic studies inform intermolecular interactions and packing motifs?

  • Software tools : Mercury CSD analyzes hydrogen-bonding networks (e.g., N–H···O=C interactions, 2.8–3.0 Å) and π-π stacking (3.5 Å spacing) .
  • Graph-set analysis : Etter’s notation identifies R22(8)\text{R}_2^2(8) motifs in dimeric units, stabilizing the crystal lattice .

Q. What structure-activity relationships (SARs) guide the design of analogs with enhanced solubility or potency?

  • Substituent effects :

Modification Impact Reference
Methyl ester → carboxylic acidReduces logP (improves hydrophilicity)
Chloro → fluoroEnhances metabolic stability
6-carboxylate → carbonitrileIncreases kinase selectivity
  • Synthetic strategies : Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hrs) while maintaining >90% yield .

Key Challenges and Recommendations

  • Synthetic scalability : Optimize microwave protocols for gram-scale production .
  • Biological assays : Combine SPR (surface plasmon resonance) with cellular assays (e.g., MTT) to validate target engagement .
  • Crystallography : Use SHELXTL for high-resolution refinement (<0.8 Å) to resolve disorder in the methyl ester group .

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